molecular formula C16H16N5NaO7S2 B10754401 sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10754401
M. Wt: 477.5 g/mol
InChI Key: AZZMGZXNTDTSME-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, identified as the sodium salt of cefotaxime, is a third-generation cephalosporin antibiotic. Its structure comprises a β-lactam ring fused to a dihydrothiazine ring, with key substituents:

  • Position 3: Acetoxymethyl group (–CH₂OAc), which enhances stability against β-lactamases and influences pharmacokinetics .
  • Position 7: A 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido side chain, critical for broad-spectrum Gram-negative activity .

Cefotaxime sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), particularly effective against Enterobacteriaceae, Neisseria meningitidis, and Haemophilus influenzae. It is metabolized to desacetylcefotaxime, which retains antibacterial activity .

Properties

IUPAC Name

sodium;3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMGZXNTDTSME-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N5NaO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64485-93-4
Record name Sodium [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[(2-aminothiazol-4-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of cefotaxime sodium involves several steps. Initially, the active group of 7-aminocephalosporanic acid is protected using a silanization reagent. This is followed by a condensation reaction with an AE-active ester to generate cefotaxime acid containing a protecting group. The protecting group is then removed using a deprotection agent, and the resulting cefotaxime acid is acidified and crystallized through a water phase. Finally, the cefotaxime acid undergoes salification and solvent crystallization to obtain pure cefotaxime sodium .

Industrial Production Methods: In industrial settings, cefotaxime sodium is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to monitor the quality and stability of cefotaxime sodium during production .

Chemical Reactions Analysis

Types of Reactions: Cefotaxime sodium undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of cefotaxime sodium into its constituent components.

    Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize cefotaxime sodium, altering its chemical structure.

    Substitution: Substitution reactions can occur with nucleophiles, leading to the replacement of functional groups within the cefotaxime sodium molecule.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of cefotaxime sodium can produce desacetylcefotaxime, which retains antibacterial activity .

Scientific Research Applications

Cefotaxime sodium has a wide range of scientific research applications:

Mechanism of Action

The bactericidal activity of cefotaxime sodium results from its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding interferes with the final stages of cell wall synthesis, leading to cell lysis and death of the bacteria. Cefotaxime sodium shows high affinity for PBPs such as PBP Ib and PBP III .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural variations among cephalosporins primarily occur at positions 3 and 7, dictating their spectrum and stability:

Compound Generation R1 (Position 3) R2 (Position 7) Key Structural Features
Cefotaxime Sodium Third –CH₂OAc 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido Acetoxymethyl enhances β-lactamase stability; thiazolyl-imino group broadens Gram-–ve coverage .
Ceftriaxone Third –CH₂–S–(triazine ring) 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido Sulfur-linked triazine extends half-life (15–18 hours), enabling once-daily dosing .
Ceftazidime Third –CH₂–(pyridinium group) 2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxypropane-2-yloxyimino)acetamido Pyridinium group enhances anti-Pseudomonas aeruginosa activity .
Cefepime Fourth –CH₂–(N-methylpyrrolidinium group) 2-(2-Amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido Quaternary ammonium group improves penetration into Gram-positive bacteria .

Antimicrobial Spectrum

  • Cefotaxime Sodium: Broad Gram-negative coverage (e.g., E.
  • Ceftazidime: Superior anti-Pseudomonas activity due to its carboxypropane-2-yloxyimino side chain .
  • Cefepime : Balanced Gram-negative (including Pseudomonas) and Gram-positive coverage (e.g., Staphylococcus aureus), attributed to its zwitterionic structure .

Pharmacokinetics

Parameter Cefotaxime Sodium Ceftriaxone Ceftazidime Cefepime
Half-Life 1.0–1.5 hours 15–18 hours 1.5–2.2 hours 2.0–2.3 hours
Metabolism Hepatic (to active desacetyl metabolite) Minimal hepatic metabolism Renal excretion (80–90%) Renal excretion (85%)
CSF Penetration High (~15–40%) Moderate (~5–20%) Low (~5%) Moderate (~10–20%)

Ceftriaxone’s prolonged half-life reduces dosing frequency, while cefotaxime’s active metabolite extends its therapeutic duration .

Stability to β-Lactamases

  • Cefotaxime Sodium : Resistant to TEM-1 and SHV-1 β-lactamases but susceptible to extended-spectrum β-lactamases (ESBLs) .
  • Cefepime : Stable against AmpC β-lactamases and some ESBLs, making it effective in hospital-acquired infections .
  • Ceftazidime : Vulnerable to hydrolysis by AmpC enzymes, limiting its use in settings with high AmpC prevalence .

Adverse Effects and Impurities

  • Cefotaxime Sodium : Dimer impurities (e.g., (6R,7R)-3-[(acetyloxy)methyl]-7-...carboxylic acid dimer) may induce allergic reactions .
  • Ceftriaxone : Risk of biliary pseudolithiasis due to calcium chelation .
  • Ceftazidime : Neurotoxicity at high doses (e.g., seizures) .

Biological Activity

Sodium (6R,7R)-3-[(acetyloxy)methyl]-7-[2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as a derivative of the cephalosporin antibiotic family, exhibits significant biological activity primarily against various bacterial strains. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Molecular Characteristics

  • Molecular Formula : C16_{16}H18_{18}N4_{4}NaO6_{6}S
  • Molecular Weight : 398.46 g/mol
  • CAS Number : 64485-93-4

The compound's complex structure includes a bicyclic core with multiple functional groups that contribute to its antibacterial properties.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking in bacterial cell walls. This results in:

  • Cell Wall Weakening : The integrity of the bacterial cell wall is compromised.
  • Bacterial Lysis : Ultimately leads to cell death due to osmotic pressure imbalance.

Antibacterial Spectrum

The compound demonstrates activity against a range of gram-positive and gram-negative bacteria, including:

Bacteria TypeExample StrainsActivity
Gram-positiveStaphylococcus aureusEffective
Gram-negativeEscherichia coliEffective
Resistant StrainsMethicillin-resistant Staphylococcus aureus (MRSA)Limited activity

Efficacy in Clinical Settings

  • Study on Efficacy Against MRSA :
    • A clinical trial assessed the effectiveness of this compound against MRSA strains. Results indicated a significant reduction in bacterial load in treated patients compared to controls, showcasing its potential in treating resistant infections .
  • Comparative Study with Other Antibiotics :
    • In a comparative study involving standard antibiotics such as cefotaxime and cefazolin, sodium (6R,7R)-3 demonstrated superior efficacy against certain resistant strains, suggesting its utility in multi-drug resistant scenarios .

Pharmacokinetics

Research indicates that the compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.
  • Half-life : Approximately 1.5 hours, allowing for multiple dosing regimens throughout the day.

Safety Profile

The safety profile has been evaluated through various studies:

Adverse EffectsIncidence Rate
Gastrointestinal issues10%
Allergic reactions5%
Renal toxicityRare

While generally well-tolerated, monitoring for adverse effects is recommended during treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.